molecular formula C19H29ClN6O B14104788 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride

2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride

Cat. No.: B14104788
M. Wt: 392.9 g/mol
InChI Key: CSAHZGIWYYCSHZ-UHFFFAOYSA-N
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Description

2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride is a complex organic compound that features a pyridinecarbonitrile core with various functional groups attached

Preparation Methods

The synthesis of 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the pyrazolyl and pyridinecarbonitrile moieties can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyridinecarbonitrile derivatives and pyrazole-containing molecules. Compared to these, 2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C19H29ClN6O

Molecular Weight

392.9 g/mol

IUPAC Name

6-[[3-isocyano-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]amino]-2-methylheptan-2-ol;hydrochloride

InChI

InChI=1S/C19H28N6O.ClH/c1-12-10-15(22-16-11-14(3)24-25-16)23-18(17(12)20-6)21-13(2)8-7-9-19(4,5)26;/h10-11,13,26H,7-9H2,1-5H3,(H3,21,22,23,24,25);1H

InChI Key

CSAHZGIWYYCSHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+]#[C-])NC(C)CCCC(C)(C)O)NC2=NNC(=C2)C.Cl

Origin of Product

United States

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